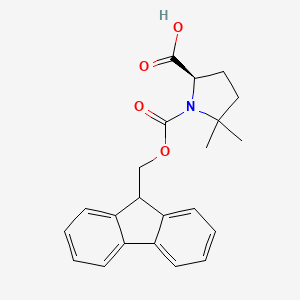
(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
Fmoc-protected amino acids like “®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” are commonly used in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group for amines, particularly used for the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid moiety and the Fmoc protecting group. The Fmoc group is a bulky, aromatic group that protects the amine functionality of the amino acid during peptide synthesis .
Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, typically using piperidine. This allows the free amine to react with the next Fmoc-protected amino acid in the sequence .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids depend on the specific amino acid moiety. They are typically solid at room temperature and are soluble in common organic solvents .
Applications De Recherche Scientifique
-
Microbial Response to Acid Stress : Microorganisms encounter acid stress during multiple bioprocesses and have developed a variety of resistance mechanisms. These mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
-
Phenolic Compounds : Flavonoids are the most abundant phenolic compounds, with more than 8000 compounds. Their basic structure consists of fifteen carbon atoms (C6–C3–C6), which are built in two benzene rings (A and B), linked by a heterocyclic pyrane ring © .
-
Gallic Acid : Gallic acid is a triphenolic molecule with various in vitro, in vivo and in silico studies providing the mode of action, radical scavenging activity, ability to inhibit lipid peroxidation, maintenance of endogenous defense systems and metal ion chelation .
-
Microbial Response to Acid Stress : Microorganisms encounter acid stress during multiple bioprocesses and have developed a variety of resistance mechanisms. These mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



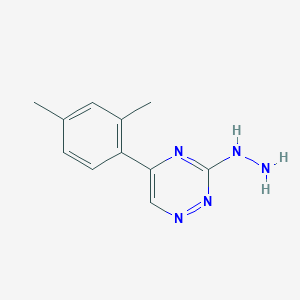
![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
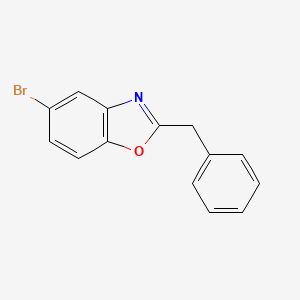
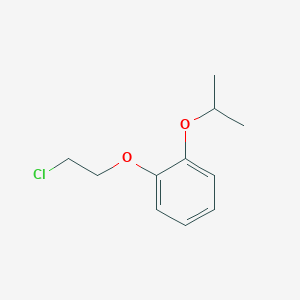
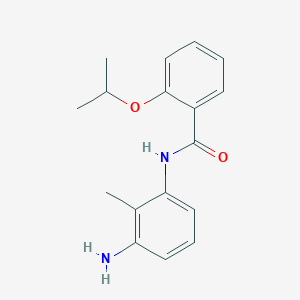
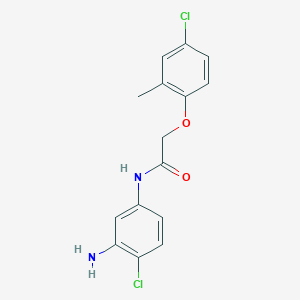
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
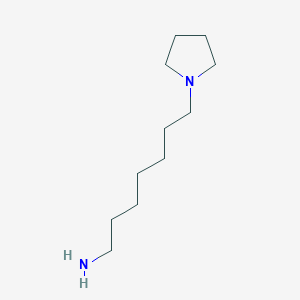
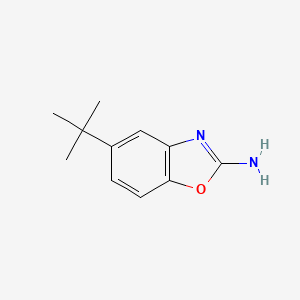
![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)
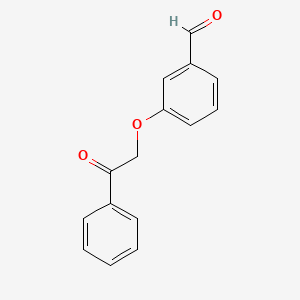
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)